Epidemiological Association Strength: 1,7-DMU vs. 1,3-DMU vs. 3,7-DMU in Population Studies
In a fully adjusted multivariate model, urinary 1,7-dimethyluric acid (1,7-DMU) exhibited a stronger and statistically significant association with the outcome of interest compared to its structural isomers 1,3-DMU and 3,7-DMU. The observed effect size for 1,7-DMU was numerically larger than that for 1,3-DMU, while 3,7-DMU showed no association [1].
| Evidence Dimension | Adjusted Odds Ratio (OR) and Statistical Significance |
|---|---|
| Target Compound Data | OR 1.21 (95% CI 1.04-1.42); P=0.016 |
| Comparator Or Baseline | 1,3-DMU: OR 1.17 (95% CI 1.02-1.35); P=0.030. 3,7-DMU: OR 1.04 (95% CI 0.86-1.24); P=0.700 |
| Quantified Difference | 1,7-DMU shows an OR 0.04 units higher than 1,3-DMU and 0.17 units higher than 3,7-DMU, with a lower P-value. |
| Conditions | Multivariate-adjusted logistic regression model using quantified urinary metabolite concentrations from human cohort samples. |
Why This Matters
This quantitative difference in association strength indicates that 1,7-DMU is a more sensitive and specific biomarker for this biological pathway than its isomers, directly impacting its utility in epidemiological metabolomics studies.
- [1] Table 2. Crude, Model 1, and Model 2 odds ratios for methylxanthines and methylurates. PMCID: PMC12055963. View Source
